molecular formula C27H26N2O5S B5605731 N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide

N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide

Cat. No. B5605731
M. Wt: 490.6 g/mol
InChI Key: AZKDYKXEDCLKDE-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex benzamides often involves acylation reactions and can be characterized by techniques such as ¹H NMR, ¹³C NMR, and elemental analysis. For instance, derivatives related to our compound of interest can be synthesized through reactions involving amino phenols and benzoyl chloride in THF, demonstrating the intricate steps required to assemble such molecules (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography and DFT calculations. Such studies reveal the influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and the rotational conformation of aromatic rings. This detailed analysis is crucial for understanding the compound's physical and chemical behavior (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their molecular structure. For example, the presence of substituents such as hydroxy or methoxy groups can significantly affect their redox behavior and stability. Studies on similar compounds highlight the potential for generating redox-active materials through specific synthetic routes (Manecke et al., 1978).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, thermal stability, and specific heat capacity, are critical for their practical application. These properties can be tailored through molecular design, impacting the compound's utility in various fields. Research on related polyimides, for instance, demonstrates the range of solubility and thermal stability achievable (Butt et al., 2005).

Chemical Properties Analysis

The chemical properties of such compounds are often a focus of research due to their potential applications in materials science and pharmacology. Studies exploring the redox capacities and chemical stability of related compounds provide insights into how these properties can be harnessed for specific uses (Manecke et al., 1978).

properties

IUPAC Name

N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-19-10-12-21(13-11-19)26(30)29-25(27(31)28-22-14-15-35(32,33)18-22)17-20-6-5-9-24(16-20)34-23-7-3-2-4-8-23/h2-13,16-17,22H,14-15,18H2,1H3,(H,28,31)(H,29,30)/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKDYKXEDCLKDE-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.